molecular formula C5H5FN2 B1271945 2-Amino-5-fluoropyridine CAS No. 21717-96-4

2-Amino-5-fluoropyridine

Cat. No. B1271945
CAS RN: 21717-96-4
M. Wt: 112.1 g/mol
InChI Key: YJTXQLYMECWULH-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropyridine (2-AFP) is an organic compound with the molecular formula C5H5FN2. It is a colorless liquid that is soluble in water and other organic solvents. It is used as a reagent in organic synthesis and as a building block in organic chemistry. 2-AFP is also used in the production of drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of Pharmaceuticals

2-Amino-5-fluoropyridine is a significant intermediate in pharmaceutical synthesis. Its importance is highlighted in the synthesis of LBM415, a peptide deformylase inhibitor. A novel route for synthesizing this compound has been proposed, which simplifies experimental operations and solves problems of low yield and purity found in previous methods. This new approach includes stages like nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, leading to a more efficient synthesis process (Chen Ying-qi, 2008).

In Radiosynthesis

2-Amino-5-fluoropyridines labeled with Fluorine-18 have been synthesized for potential use in medical imaging, specifically in Positron Emission Tomography (PET). A new synthesis approach using palladium-catalyzed reactions with various amines has been developed, demonstrating the compound's versatility and potential in radiolabeled imaging applications (M. Pauton et al., 2019).

Safety and Hazards

2-Amino-5-fluoropyridine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to wear protective gloves/eye protection/face protection .

Future Directions

While specific future directions are not mentioned in the retrieved papers, the use of 2-Amino-5-fluoropyridine in the synthesis of heterocyclic compounds as integrase inhibiting antiviral agents suggests potential applications in the development of new antiviral drugs .

Biochemical Analysis

Biochemical Properties

2-Amino-5-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a reagent in the preparation of heterocyclic compounds that inhibit integrase, an enzyme crucial for the replication of certain viruses . The compound’s interactions with enzymes often involve the formation of hydrogen bonds and other non-covalent interactions, which can modulate the enzyme’s activity and stability.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its interactions with specific proteins and enzymes within the cell. For instance, the compound can affect the activity of enzymes involved in nucleotide synthesis, leading to changes in DNA replication and repair processes . Additionally, this compound may alter the expression of genes related to cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby reducing its catalytic activity . In some cases, this compound may also act as an allosteric modulator, binding to a site other than the active site and inducing conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, this compound may cause adverse effects, including toxicity to specific organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One notable pathway includes its role as an intermediate in the synthesis of peptide deformylase inhibitors, which are used as antibacterial agents . The compound’s metabolism can affect the levels of specific metabolites and influence metabolic flux within the cell. Enzymes such as cytochrome P450 may be involved in the biotransformation of this compound, leading to the formation of metabolites with distinct biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, transporters in the cell membrane may facilitate the uptake of this compound into the cytoplasm, where it can interact with target enzymes and proteins. Binding proteins may also play a role in sequestering the compound in specific cellular regions, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may be found in the cytoplasm, where it can influence metabolic processes and enzyme activity.

properties

IUPAC Name

5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTXQLYMECWULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944331
Record name 5-Fluoropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21717-96-4
Record name 5-Fluoropyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Amino-5-fluoropyridine in pharmaceutical research?

A1: this compound is a crucial building block in synthesizing LBM415. [ [] ] LBM415 is a peptide deformylase inhibitor, a class of compounds showing promise as antibacterial agents. [ [] ]

Q2: Can you describe a novel synthesis route for this compound and its advantages?

A2: A novel synthesis route utilizes 2-aminopyridine as the starting material. [ [, ] ] This method involves nitrification, amino acetylation, reduction of nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group to yield this compound. [ [, ] ] Compared to previous methods, this route simplifies the process, avoids the need for synthesizing 2-chloro-5-aminopyridine, eliminates separation difficulties of intermediates, and ultimately achieves higher yield and purity of the final product. [ [, ] ]

Q3: What spectroscopic techniques are used to confirm the structure of this compound?

A3: The structure of this compound synthesized through the novel route has been verified using ¹H-NMR and IR spectroscopy. [ [, ] ]

Q4: Has this compound been used in the synthesis of any other interesting compounds besides LBM415?

A4: Yes, this compound has been used as a reactant in the synthesis of halogenated macrocycles like (FIO)3/4 and (ClIO)3/4. [ [] ] These macrocycles are studied for their potential in forming porous networks and inclusion complexes. [ [] ]

Q5: What challenges are associated with the traditional synthesis of this compound?

A5: Traditional methods often involve the use of 2-chloro-5-aminopyridine as a starting material. [ [, ] ] These methods suffer from complexities in separating intermediate products, resulting in lower overall yield and purity of the final this compound product. [ [, ] ]

Q6: What is the significance of the solvent used in the crystallization of halogenated macrocycles derived from this compound?

A6: The choice of solvent during crystallization significantly impacts the structure of halogenated macrocycles derived from this compound. [ [] ] For instance, using halogenated solvents leads to the formation of 1-D chains through halogen and hydrogen bonding interactions. [ [] ] Conversely, using Dimethyl Sulfoxide (DMSO) promotes the formation of solvent channels within the crystal structure. [ [] ]

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